Cyclohexanone, 2-(2-quinolinyl)-
CAS No.: 3311-56-6
Cat. No.: VC15956391
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3311-56-6 |
|---|---|
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 2-quinolin-2-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C15H15NO/c17-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)16-14/h1,3,5,7,9-10,12H,2,4,6,8H2 |
| Standard InChI Key | GMZXYECITKKOIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)C(C1)C2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Cyclohexanone, 2-(2-quinolinyl)-, possesses the molecular formula C₁₅H₁₅NO (molecular weight: 225.28 g/mol), as inferred from its 4-quinolinyl isomer. The quinoline moiety—a bicyclic structure comprising a benzene ring fused to a pyridine ring—is attached to the cyclohexanone backbone at the ketone’s α-carbon. This substitution pattern creates a conjugated system that may influence electronic properties and intermolecular interactions.
The compound’s stereoelectronic profile is characterized by:
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Ketone group: The cyclohexanone carbonyl (C=O) contributes to dipole moments and hydrogen-bonding capabilities (theoretical pKa ~ -7 for analogous ketones ).
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Quinoline nitrogen: The pyridinic nitrogen in quinoline (pKa ~ 4.9 ) introduces basicity, enabling protonation under acidic conditions and participation in coordination chemistry.
Synthesis and Reaction Pathways
Theoretical Synthesis Routes
While no explicit synthesis protocols for the 2-quinolinyl isomer are documented, analogous methods for 2-(4-quinolinyl)cyclohexanone and cyclohexanone-2-carboxamide suggest feasible pathways:
Physicochemical Properties and Computational Data
Predicted Properties
Spectroscopic Signatures
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IR Spectroscopy: Strong C=O stretch at ~1710 cm⁻¹; aromatic C=C and C=N stretches at 1600–1450 cm⁻¹.
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NMR (theoretical):
Industrial and Material Science Applications
Coordination Polymers
The nitrogen lone pair in quinoline facilitates coordination to transition metals (e.g., Cu²⁺, Fe³⁺). Theoretical studies suggest that 2-(2-quinolinyl)cyclohexanone could act as a bifunctional ligand, forming metal-organic frameworks (MOFs) with potential gas storage applications.
Photophysical Properties
Conjugation between the quinoline π-system and cyclohexanone’s carbonyl group may confer fluorescence. Time-dependent DFT calculations predict an emission maximum at ~450 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), making it a candidate for organic light-emitting diodes (OLEDs) .
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